

A Comparative Study of p-Tolualdehyde-d7 from Various Manufacturers

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Compound of Interest

Compound Name: *p*-Tolualdehyde-d7

Cat. No.: B12401687

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This guide provides a comparative analysis of **p-Tolualdehyde-d7**, a deuterated analog of p-Tolualdehyde, sourced from several prominent manufacturers. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for pharmacokinetic and metabolic studies. The guide offers a detailed comparison of product specifications, where available, and outlines the experimental protocols for verifying their purity and isotopic enrichment.

Data Presentation

The following table summarizes the available quantitative data for **p-Tolualdehyde-d7** from different manufacturers. It is important to note that not all manufacturers publicly provide detailed specifications.

Manufacturer/ Distributor	Product Name	CAS Number	Isotopic Purity (atom % D)	Chemical Purity
LGC Standards (for CDN Isotopes)	p-Tolualdehyde- d7 (2,3,5,6-d4; methyl-d3)	1219805-23-8	98 atom % D[1]	min 96%[1]
Toronto Research Chemicals (TRC)	p-Tolualdehyde- d7 (2,3,5,6-d4; methyl-d3)	1219805-23-8	Typically provides a detailed Certificate of Analysis with full spectroscopic data and purity assessment.[2] [3]	Typically provides a detailed Certificate of Analysis with full spectroscopic data and purity assessment.[2] [3]
CymitQuimica	p-Tolualdehyde- d7 (2,3,5,6-d4; methyl-d3)	1219805-23-8	Not specified	For the non- deuterated analog (p- Tolualdehyde), a purity of >98.0% (GC) is stated.[4] [5]
MedchemExpress	p-Tolualdehyde- d7	1219805-23-8	Not specified	Not specified
Qmx Laboratories	p-Tolualdehyde- d7 (2,3,5,6-d4; methyl-d3), neat	1219805-23-8	Not specified	Not specified

Experimental Protocols

To ensure the quality and consistency of **p-Tolualdehyde-d7** for research purposes, a rigorous analytical characterization is essential. The following are detailed methodologies for key experiments to assess the purity and isotopic enrichment of the compound.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to separate and identify volatile and semi-volatile organic compounds in a sample, providing a quantitative measure of chemical purity.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250°C.
 - Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
- Oven Temperature Program:
 - Initial Temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final Hold: Hold at 250°C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

- **Data Analysis:** The chemical purity is determined by calculating the peak area percentage of **p-Tolualdehyde-d7** relative to the total area of all detected peaks in the chromatogram.

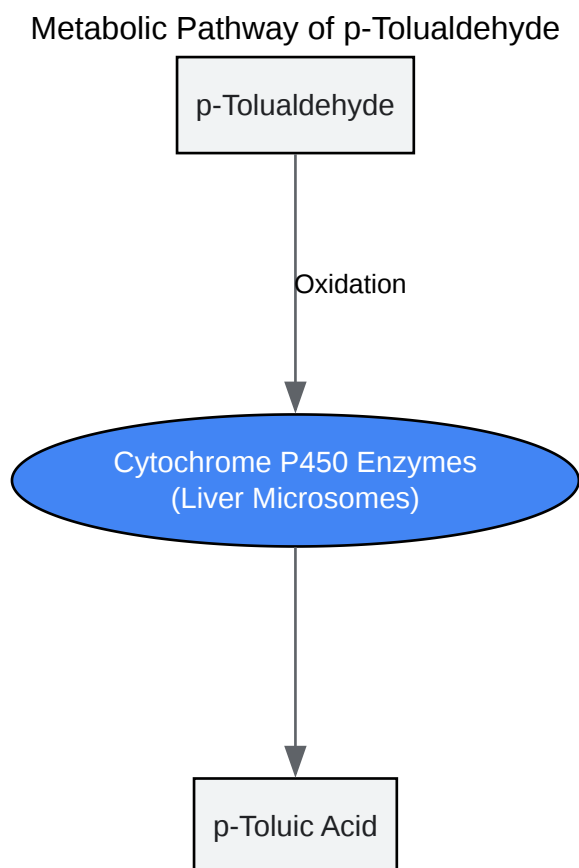
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for determining the level of deuteration by quantifying the residual proton signals.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent that does not contain residual signals in the regions of interest (e.g., Chloroform-d, CDCl_3 , with 0.03% v/v TMS as an internal standard).
- **Sample Preparation:** Prepare a solution of **p-Tolualdehyde-d7** in the chosen deuterated solvent at a concentration of approximately 10 mg/mL.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., zg30).
 - **Number of Scans:** 16 or more to ensure a good signal-to-noise ratio.
 - **Relaxation Delay:** A sufficiently long delay (e.g., 5 seconds) to allow for full relaxation of the protons.
- **Data Analysis:**
 - Integrate the residual proton signals corresponding to the aromatic and methyl protons of p-Tolualdehyde.
 - Compare the integral of the residual proton signals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.
 - The isotopic purity (atom % D) is calculated based on the reduction in the integral values of the proton signals compared to a non-deuterated standard.

Mandatory Visualization

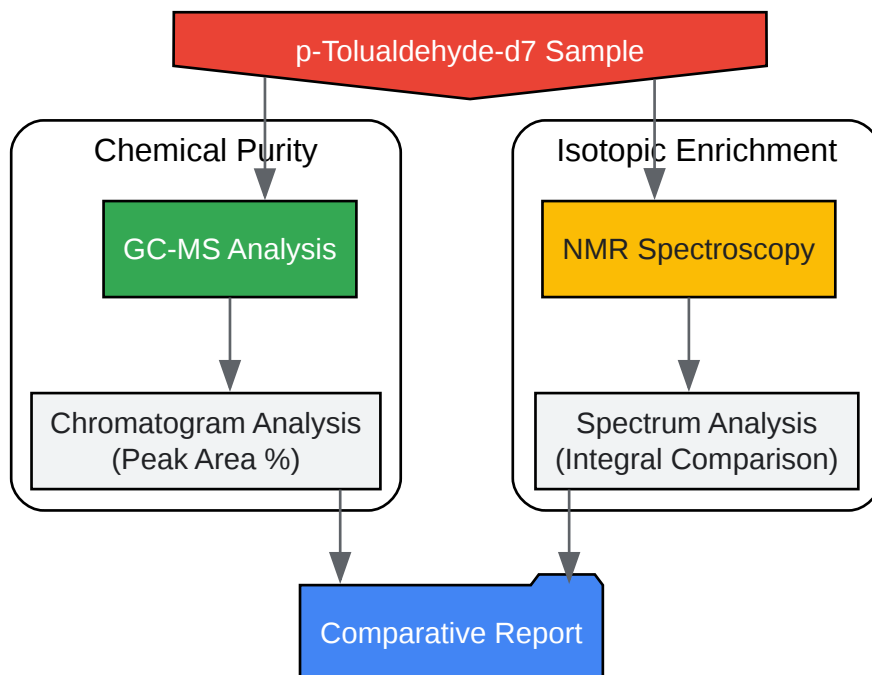
The following diagrams illustrate the metabolic pathway of p-Tolualdehyde and a typical experimental workflow for its analysis.



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Caption: Metabolic oxidation of p-Tolualdehyde to p-Toluic Acid.

Experimental Workflow for p-Tolualdehyde-d7 Analysis



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